

# Spectral Analysis of 2'-Chloro-4',5'-difluoroacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2'-Chloro-4',5'-difluoroacetophenone

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This technical guide provides a comprehensive overview of the expected spectral data for **2'-Chloro-4',5'-difluoroacetophenone**, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimentally-derived public data for this specific compound, this document focuses on predicted spectral characteristics based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **2'-Chloro-4',5'-difluoroacetophenone**.

## Chemical Structure and Properties

- IUPAC Name: 1-(2-Chloro-4,5-difluorophenyl)ethan-1-one
- Molecular Formula:  $C_8H_5ClF_2O$
- Molecular Weight: 190.57 g/mol
- Structure:

## Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2'-Chloro-4',5'-difluoroacetophenone**. These

predictions are based on the analysis of substituent effects on the acetophenone scaffold.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 2.6	Singlet	3H	-COCH <sub>3</sub>
~ 7.2 - 7.8	Multiplet	2H	Aromatic Protons

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 200	C=O (Ketone)
~ 150-160 (d, JCF)	C-F
~ 145-155 (d, JCF)	C-F
~ 130-140 (d)	C-Cl
~ 115-125 (m)	Aromatic CH
~ 110-120 (m)	Aromatic CH
~ 30	-COCH <sub>3</sub>

Note: The chemical shifts for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine coupling (JCF). The aromatic region will show complex splitting patterns due to  $^1\text{H}$ - $^{19}\text{F}$  and  $^{13}\text{C}$ - $^{19}\text{F}$  couplings.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100-3000	Medium	Aromatic C-H Stretch
~ 2950-2850	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~ 1700-1680	Strong	C=O Stretch (Ketone)
~ 1600-1450	Medium-Strong	Aromatic C=C Stretch
~ 1300-1100	Strong	C-F Stretch
~ 800-600	Strong	C-Cl Stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
190/192	[M] <sup>+</sup> (Molecular Ion, ~3:1 ratio due to <sup>35</sup> Cl/ <sup>37</sup> Cl)
175/177	[M - CH <sub>3</sub> ] <sup>+</sup>
147/149	[M - COCH <sub>3</sub> ] <sup>+</sup>
119	[C <sub>6</sub> H <sub>2</sub> F <sub>2</sub> ] <sup>+</sup>

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the natural abundance of the <sup>35</sup>Cl and <sup>37</sup>Cl isotopes (approximately 3:1 ratio).[\[1\]](#)[\[2\]](#) The primary fragmentation pathway is likely the alpha-cleavage of the acetyl group.

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument parameters should be optimized for the specific sample and equipment used.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2'-Chloro-4',5'-difluoroacetophenone** in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR spectra on a 400 MHz or higher field spectrometer.
  - Acquire  $^{13}\text{C}$  NMR spectra using a proton-decoupled pulse sequence.
- Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy

- Sample Preparation: As **2'-Chloro-4',5'-difluoroacetophenone** is expected to be a solid or high-boiling liquid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.
  - ATR: Place a small amount of the sample directly on the ATR crystal.
  - KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
- Data Acquisition: Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Processing: Perform a background subtraction using a spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

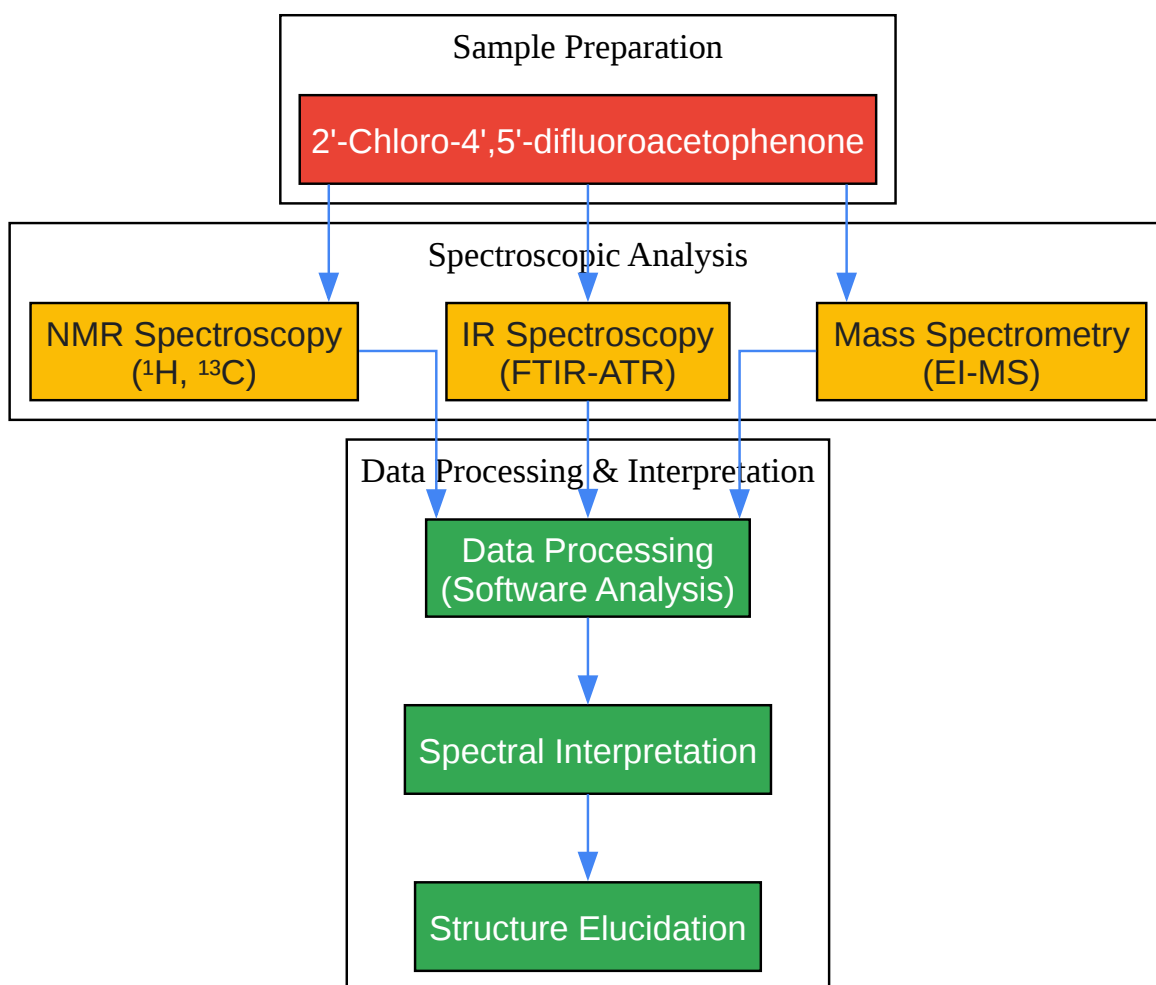
## Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g.,  $m/z$  40-300).

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **2'-Chloro-4',5'-difluoroacetophenone**.



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Caption: General workflow for the spectral characterization of an organic compound.

This guide provides a foundational understanding of the expected spectral characteristics of **2'-Chloro-4',5'-difluoroacetophenone**. Researchers should use this information in conjunction with their own experimentally obtained data for accurate compound identification and characterization.

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## References

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- 2. 2-Chloro-4'-fluoroacetophenone | C<sub>8</sub>H<sub>6</sub>ClFO | CID 120248 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
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